molecular formula C28H27FN2O3S B2930638 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-18-8

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2930638
CAS No.: 892760-18-8
M. Wt: 490.59
InChI Key: CISQUYRNVMUGKN-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzenesulfonyl, benzyl, fluoro, and methylpiperidinyl groups. These substitutions confer specific chemical properties and reactivity to the molecule, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride and a suitable base such as pyridine.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Methylpiperidinyl Group:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl and fluoro groups, using nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave specific bonds and form corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in diseases like cancer or neurological disorders.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties can be exploited in the design of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound can be used in biological assays to study its effects on cellular processes, enzyme activity, and protein interactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, the benzenesulfonyl group can form hydrogen bonds with amino acid residues, while the fluoro group can participate in hydrophobic interactions. These interactions can lead to inhibition or activation of the target, resulting in downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substitution patterns and biological activities.

    Benzenesulfonyl Derivatives: Compounds like sulfonamide antibiotics, which contain the benzenesulfonyl group, exhibit antibacterial activity through inhibition of bacterial enzymes.

    Fluoroquinolones: Compounds like ciprofloxacin, which contain both quinoline and fluoro groups, are used as broad-spectrum antibiotics targeting bacterial DNA gyrase and topoisomerase IV.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-9-8-14-30(17-20)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-6-3-7-13-22)19-31(25)18-21-10-4-2-5-11-21/h2-7,10-13,15-16,19-20H,8-9,14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISQUYRNVMUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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